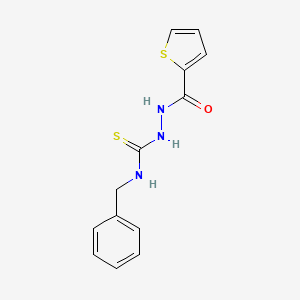

4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(thiophene-2-carbonylamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS2/c17-12(11-7-4-8-19-11)15-16-13(18)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)(H2,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDDISKKWZFBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide typically involves the reaction of thiophene-2-carboxylic acid with benzylamine and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiosemicarbazides.

Scientific Research Applications

4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating various diseases.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazide Derivatives

Structural and Functional Group Differences

Thiosemicarbazides share the core R–NH–NH–C(=S)–R’ structure but differ in substituents, which critically influence their reactivity and applications. Key comparisons include:

Table 1: Structural Features of Selected Thiosemicarbazides

Key Observations :

- Thiophene vs.

- Tetrazole Derivatives: Compounds with tetrazole substituents (e.g., ) exhibit higher molecular weights due to the tetrazole ring’s nitrogen-rich structure, which may improve coordination with metal ions but reduce solubility in non-polar media.

Corrosion Inhibition Performance

Thiosemicarbazides are widely studied as corrosion inhibitors. Comparative data for inhibition efficiency (IE) and adsorption behavior are summarized below:

Table 2: Corrosion Inhibition Properties

Key Findings :

- BOT’s Superior IE : BOT achieves 92.5% IE at 500 ppm in 1 M HCl, attributed to its low ∆E value (2.608 eV) , indicating high reactivity due to optimal HOMO-LUMO energy gaps . The phenyl ketone and benzyl groups facilitate both chemisorption (via Fe–N/S coordination) and physisorption.

- Temperature Effects : BOT’s IE increases with temperature (up to 60°C), indicating dominant chemisorption . Thiophene derivatives may exhibit similar trends due to sulfur’s strong affinity for Fe surfaces.

Electronic and Quantum Chemical Properties

Density functional theory (DFT) studies reveal how substituents modulate electronic properties:

Table 3: DFT Parameters for Thiosemicarbazides

| Compound | EHOMO (eV) | ELUMO (eV) | ∆E (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| BOT | -5.42 | -2.81 | 2.61 | 4.98 |

| Benzimidazole-thiosemicarbazide | -5.78 | -3.10 | 2.68 | 5.12 |

| Triazole derivative | -5.65 | -2.95 | 2.70 | 4.75 |

Insights :

- Lower ∆E Enhances Reactivity: BOT’s low ∆E (2.61 eV) correlates with high IE, as electrons easily transition from HOMO (donor) to LUMO (acceptor) on metal surfaces .

- Thiophene’s Impact : The thiophene-2-carbonyl group likely lowers ∆E further due to its electron-rich nature, though experimental validation is needed.

Adsorption Mechanisms

- BOT: Follows the Langmuir model with ∆G°ads = -37.1 kJ/mol, indicating mixed chemisorption/physisorption . The 4-oxo-4-phenylbutanoyl group anchors the molecule via Fe–O/N bonds.

- Thiophene Derivative : Predicted to adsorb via Fe–S(thiophene) and Fe–N(thiosemicarbazide) bonds, with stronger adsorption due to thiophene’s polarizability .

Q & A

Q. What are the optimal synthetic routes for preparing 4-benzyl-1-(thiophene-2-carbonyl)thiosemicarbazide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Step 1 : React thiosemicarbazide with a benzyl-substituted aldehyde (e.g., 4-fluorobenzaldehyde) in ethanol under reflux (60–80°C) to form the hydrazine-carbothioamide intermediate .

- Step 2 : Introduce the thiophene-2-carbonyl group via nucleophilic substitution or condensation. DMSO or ethanol is typically used as a solvent, with yields improved by controlling stoichiometry (1:1 molar ratio) and reaction time (4–6 hours) .

- Purification : Recrystallize from ethanol or methanol, confirmed by TLC monitoring (Rf value ~0.5 in ethyl acetate/hexane) .

- Key Data : Typical yields range from 65% to 85%, with purity >95% confirmed by NMR .

Q. Which spectroscopic techniques are most reliable for characterizing thiosemicarbazide derivatives, and how should data interpretation be standardized?

Methodological Answer:

- 1H/13C NMR : Identify hydrazine (–NH–NH–) protons (δ 8.5–10.5 ppm) and thiophene carbonyl carbons (δ 160–170 ppm). Compare with reference spectra for analogous compounds .

- FT-IR : Confirm the thioamide (C=S) stretch at 1200–1250 cm⁻¹ and imine (C=N) at 1580–1620 cm⁻¹ .

- Mass Spectrometry : Use ESI-MS to detect [M+H]+ ions. For example, a molecular ion at m/z 330.2 aligns with the expected molecular formula .

Q. How can preliminary biological activity screening (e.g., antimicrobial or anticancer) be designed for this compound?

Methodological Answer:

- Assay Selection : Use agar diffusion (Kirby-Bauer) for antimicrobial activity against S. aureus and E. coli . For anticancer screening, employ MTT assays on HeLa or MCF-7 cell lines .

- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only negative controls.

- Dosage : Test concentrations from 1 µM to 100 µM, with IC50 calculations via nonlinear regression .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian 09 at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., topoisomerase IV for antimicrobial activity). Validate with RMSD values <2.0 Å .

- Data Validation : Compare computational results with experimental IC50 values to refine force field parameters .

Q. What strategies resolve contradictions in reported biological activity data, such as variable efficacy across studies?

Methodological Answer:

- Source Analysis : Check for variations in assay protocols (e.g., incubation time, cell line viability). For example, discrepancies in MIC values may arise from differences in bacterial strain susceptibility .

- Structural Modifications : Synthesize analogs (e.g., replacing benzyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR). Tabulate IC50 values to identify critical substituents .

- Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify trends .

Q. How can crystallography and Hirshfeld surface analysis elucidate supramolecular interactions influencing stability?

Methodological Answer:

- Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water). Resolve structure to determine hydrogen bonding (e.g., N–H···S interactions) and π-π stacking .

- Hirshfeld Analysis : Use CrystalExplorer to quantify interaction contributions (e.g., S···H contacts >10% indicate thioamide-driven stability) .

- Thermogravimetry (TGA) : Correlate decomposition temperatures (e.g., >200°C) with intermolecular bond strength .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in molecular mechanics simulations versus experimental data?

Methodological Answer:

- Parameter Adjustment : Recalibrate force fields (e.g., AMBER) using experimental bond lengths (e.g., C=S: 1.68 Å) from XRD .

- Hybrid QM/MM : Combine quantum mechanics for the ligand and molecular mechanics for the protein to improve docking accuracy .

- Validation Metrics : Use RMSD <1.5 Å for ligand poses and R² >0.8 for activity correlations .

Methodological Frameworks

Q. What theoretical frameworks guide the design of thiosemicarbazide-based drug discovery projects?

Methodological Answer:

- Conceptual Basis : Link to chelation theory (metal-binding for anticancer activity) and enzyme inhibition (e.g., ribonucleotide reductase) .

- Experimental Design : Use factorial design (e.g., 2³ for solvent, temperature, catalyst) to optimize synthesis .

- Data Integration : Combine SAR, pharmacokinetic predictions (ADMET), and toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.